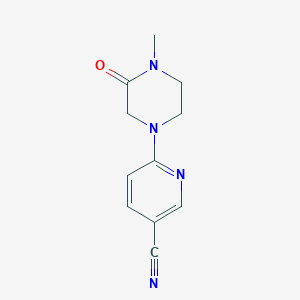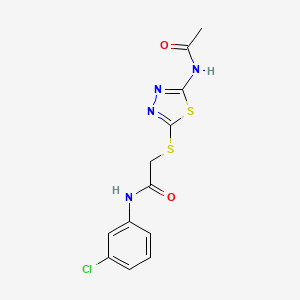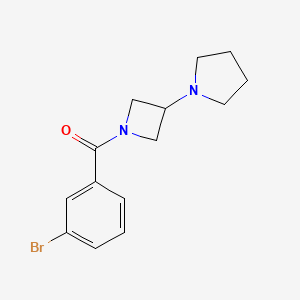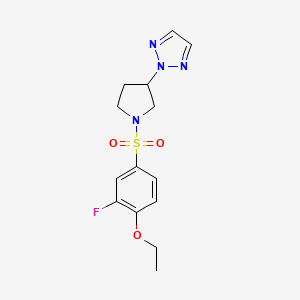![molecular formula C19H13BrFN3O2 B2426234 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1326832-88-5](/img/structure/B2426234.png)
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . The oxadiazole ring is attached to a bromophenyl group and a quinolinone group .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered 1,2,4-oxadiazole ring attached to a bromophenyl group and a quinolinone group . The exact structure would require more specific information or computational chemistry methods for accurate determination.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” include a predicted boiling point of 523.7±60.0 °C and a predicted density of 1.614±0.06 g/cm3 .Scientific Research Applications
1. Synthesis and Characterization
A study focusing on the synthesis, characterization, and crystal structure of compounds related to the 3-bromophenyl-1,2,4-oxadiazol group was conducted. This included the synthesis of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, characterized by NMR, IR, and Mass spectral studies. This compound showed remarkable anti-tuberculosis activity and superior anti-microbial activity (Mamatha S.V., M. Bhat, Sagar B K, & Meenakshi S.K., 2019).
2. Antimicrobial and Anticancer Properties
Research into the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which is closely related to the 3-bromophenyl-1,2,4-oxadiazol group, revealed moderate to high levels of antitumor activities against various cancer cell lines. The mechanism of one representative compound indicated that it mainly arrested HeLa cells in S and G2 stages and was accompanied by apoptosis in these cells (Yilin Fang et al., 2016).
3. Antibacterial and Antifungal Activity
Another study synthesized a new series of 1H-benzo[de] isoquinoline-1,3(2H)-dione derivatives with a 3-bromophenyl-1,2,4-oxadiazol moiety. These compounds were evaluated for their antibacterial and antifungal activities against various strains. The results showed significant activity, especially against S. aureus and E. coli, as well as notable antifungal activity against A. niger and C. albicans (Rambabu Sirgamalla & Sakram Boda, 2019).
4. Applications in Antibacterial Derivatives Synthesis
Research on the synthesis of some new quinoline-based derivatives showed broad-spectrum antimicrobial potency. These compounds, closely related to the 3-bromophenyl-1,2,4-oxadiazol structure, were synthesized and characterized, exhibiting greater activity against a range of bacteria than reference drugs (N. Desai, K. M. Rajpara, & V. V. Joshi, 2012).
properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2/c1-2-24-10-15(17(25)14-9-13(21)6-7-16(14)24)19-22-18(23-26-19)11-4-3-5-12(20)8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGACSWUVJPSUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-(Dimethylamino)-N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-enamide](/img/structure/B2426155.png)
![Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2426157.png)


![Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2426161.png)
![3,4,5-trimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2426163.png)


![2-(4-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2426167.png)

![4-tert-butyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2426169.png)
![7-Fluoro-3-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426172.png)